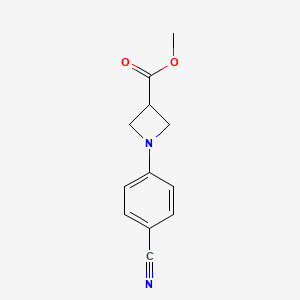

Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate

CAS No.: 1424857-11-3

Cat. No.: VC2734994

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1424857-11-3 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | methyl 1-(4-cyanophenyl)azetidine-3-carboxylate |

| Standard InChI | InChI=1S/C12H12N2O2/c1-16-12(15)10-7-14(8-10)11-4-2-9(6-13)3-5-11/h2-5,10H,7-8H2,1H3 |

| Standard InChI Key | ZPLUXMDLSJMFBY-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CN(C1)C2=CC=C(C=C2)C#N |

| Canonical SMILES | COC(=O)C1CN(C1)C2=CC=C(C=C2)C#N |

Introduction

Chemical Properties and Structure

Physical and Chemical Identifiers

Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate possesses distinct chemical and physical properties that define its behavior in various environments. Table 1 summarizes the key identifiers and properties of this compound.

Table 1: Chemical and Physical Properties of Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate

| Property | Value |

|---|---|

| CAS Number | 1424857-11-3 |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | methyl 1-(4-cyanophenyl)azetidine-3-carboxylate |

| Standard InChI | InChI=1S/C12H12N2O2/c1-16-12(15)10-7-14(8-10)11-4-2-9(6-13)3-5-11/h2-5,10H,7-8H2,1H3 |

| Standard InChIKey | ZPLUXMDLSJMFBY-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CN(C1)C2=CC=C(C=C2)C#N |

The compound is characterized by its distinct molecular structure, which combines an azetidine ring with a cyanophenyl group and a methyl carboxylate moiety.

Structural Analysis

The molecular structure of Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate consists of three main components:

-

A four-membered azetidine ring containing nitrogen, which contributes significant ring strain to the molecule

-

A 4-cyanophenyl group attached to the nitrogen atom of the azetidine ring

-

A methyl carboxylate group at position 3 of the azetidine ring

The azetidine ring is a crucial structural element that differentiates this compound from other heterocycles. With a four-membered ring containing a nitrogen atom, azetidines possess unique reactivity patterns due to their ring strain energies, which are intermediate between those of highly strained three-membered rings (like aziridines) and the more stable five-membered rings (like pyrrolidines).

The 4-cyanophenyl group attached to the nitrogen atom of the azetidine ring provides additional functionality through the cyano group, which can participate in various interactions including hydrogen bonding and dipole-dipole interactions. The methyl carboxylate group at position 3 offers another site for potential derivatization and functionalization.

Synthesis Methods

Related Synthetic Pathways

Information on the synthesis of related compounds can be informative for understanding potential routes to Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate. For instance, the synthesis of N-benzyl azetidine-3-carboxylic acid methyl ester involves reacting N-benzyl-3-cyano azetidine with methanol at elevated temperature in the presence of a strong acid .

The general procedure for this related compound involves:

-

Reacting the cyano compound with methanol in the presence of concentrated sulfuric acid at reflux temperatures

-

Diluting the reaction mixture with water, often combined with cooling

-

Basifying the mixture with ammonia

-

Extracting the methyl ester intermediate with a water-immiscible organic solvent

For Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate, a similar approach might be employed, substituting the benzyl group with a 4-cyanophenyl group. The synthesis would likely start from methyl azetidine-3-carboxylate (CAS: 343238-58-4), which serves as a key building block for various substituted azetidine derivatives .

Biological and Medicinal Applications

Structure-Activity Relationships

The specific structural features of Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate may influence its biological activity:

-

The four-membered azetidine ring creates a rigid framework that can affect binding to biological targets

-

The cyano group on the phenyl ring can participate in hydrogen bonding interactions with amino acid residues in proteins

-

The methyl carboxylate group provides a site for potential metabolic transformation and can also participate in various interactions with biological targets

While specific biological data for this exact compound is limited in the search results, the structural features suggest potential for interactions with various biological systems.

Research Findings and Related Compounds

Comparative Analysis with Related Compounds

Several compounds structurally related to Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate have been documented in the literature, providing additional context for understanding its properties and potential applications.

Table 2: Comparison of Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate | C₁₂H₁₂N₂O₂ | 216.24 | Reference compound |

| Methyl 1-(4-aminophenyl)azetidine-3-carboxylate | C₁₁H₁₄N₂O₂ | 206.24 | Amino group instead of cyano group |

| tert-butyl 3-(4-cyanophenyl)-3-hydroxyazetidine-1-carboxylate | - | - | Different N-substituent; hydroxyl group at position 3 |

| 4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate | C₂₀H₁₇N₃O₂ | 331.375 | Two cyanobenzyl groups instead of one cyanophenyl |

| Methyl azetidine-3-carboxylate | C₅H₉NO₂ | 115.13 | No N-substituent |

The structural similarities and differences among these compounds highlight the diverse modifications possible within the azetidine framework, each potentially leading to unique chemical and biological properties .

Current Research Directions

Research involving Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate and related azetidine derivatives appears to focus on several areas:

-

Development of synthetic methodologies for the preparation of functionalized azetidines

-

Investigation of structure-activity relationships in azetidine-containing compounds

-

Exploration of potential applications in medicinal chemistry, particularly as enzyme inhibitors

-

Study of the unique reactivity patterns resulting from the ring strain in azetidine systems

The presence of the cyano group in Methyl 1-(4-Cyanophenyl)azetidine-3-carboxylate provides additional opportunities for modification and derivatization, expanding the potential applications of this compound class in various fields of chemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume